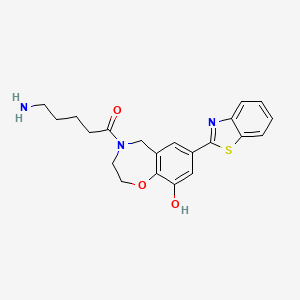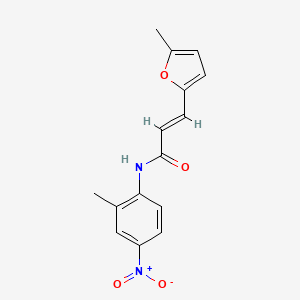![molecular formula C19H20N4O2 B5343968 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine involves its inhibition of a specific enzyme. This enzyme plays a crucial role in various biological processes, including cell growth and division. By inhibiting this enzyme, this compound can potentially slow down or stop the growth of cancer cells and prevent the progression of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its specific application. In medicinal chemistry, this compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In pharmacology, it has been studied for its potential to treat diseases such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the function of specific enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine in lab experiments include its potency as an inhibitor of a specific enzyme, its potential to be used as a tool to study the function of specific enzymes, and its potential to be developed into new drugs. The limitations of using this compound in lab experiments include the cost of synthesis, the need for specialized equipment and expertise, and the potential for side effects.
Direcciones Futuras
There are several future directions for the study of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine. One direction is the development of new drugs based on this compound. Another direction is the study of its potential applications in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the use of this compound as a tool to study the function of specific enzymes could lead to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine involves several steps. The starting material is 6-methoxy-2-naphthaldehyde, which is reacted with morpholine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 4-chloropyrimidine in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In pharmacology, it has been studied for its potential to treat diseases such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the function of specific enzymes.
Propiedades
IUPAC Name |
6-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-24-16-5-4-13-8-15(3-2-14(13)9-16)17-11-23(6-7-25-17)19-10-18(20)21-12-22-19/h2-5,8-10,12,17H,6-7,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQORUHVAWHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C4=NC=NC(=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-2-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5343901.png)
![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)
![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)

![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5343964.png)
